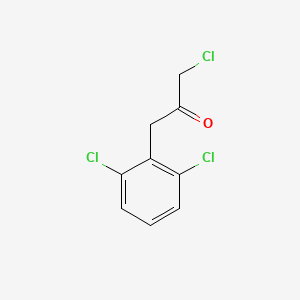![molecular formula C25H27N5O3 B2873783 8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 862979-95-1](/img/no-structure.png)
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione, also known as DBMPO, is a synthetic compound that has been used in various scientific research applications. It is a purine derivative that has shown potential as a radical scavenger and antioxidant.
Mechanism of Action
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione acts as a radical scavenger by trapping free radicals and forming stable adducts. It can scavenge various types of free radicals, including superoxide anion, hydroxyl radical, and alkoxyl radical. This compound can also act as an antioxidant by donating hydrogen atoms to free radicals and preventing their propagation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can protect cells from oxidative stress and prevent DNA damage. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. This compound can be used in a variety of biological systems, including cells, tissues, and whole organisms. However, there are also some limitations to the use of this compound. It can react with other compounds in biological systems, leading to the formation of artifacts. Additionally, this compound can interfere with some biochemical assays, such as those that measure reactive oxygen species.
Future Directions
There are several future directions for the use of 8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione in scientific research. One potential application is in the development of new antioxidants and radical scavengers for the treatment of various diseases. This compound can also be used to investigate the role of free radicals in aging and age-related diseases. Additionally, this compound can be used in the development of new imaging techniques for the detection of free radicals in vivo.
Synthesis Methods
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione can be synthesized by the reaction of 8-bromo-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione with dibenzylamine in the presence of a base. The reaction yields this compound as a white crystalline solid with a melting point of 210-213°C.
Scientific Research Applications
8-[(Dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione has been extensively used in scientific research as a spin trap for the detection of free radicals. It is a stable nitroxide radical that can be used to detect and quantify reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological systems. This compound has also been used in electron paramagnetic resonance (EPR) spectroscopy studies to investigate the mechanism of action of antioxidants and radical scavengers.
properties
CAS RN |
862979-95-1 |
|---|---|
Molecular Formula |
C25H27N5O3 |
Molecular Weight |
445.523 |
IUPAC Name |
8-[(dibenzylamino)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C25H27N5O3/c1-17(18(2)31)30-21(26-23-22(30)24(32)27-25(33)28(23)3)16-29(14-19-10-6-4-7-11-19)15-20-12-8-5-9-13-20/h4-13,17H,14-16H2,1-3H3,(H,27,32,33) |
InChI Key |
VWKIXXLRTVYOGF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)NC(=O)N2C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-bromobenzo[d]thiazol-2-yl)-5-chloro-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2873700.png)
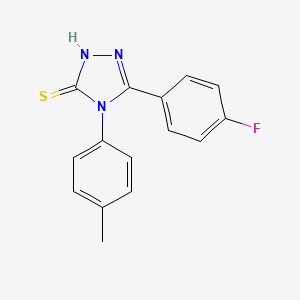
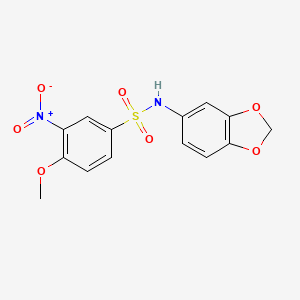
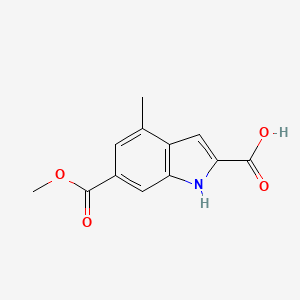
![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2873705.png)
![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)


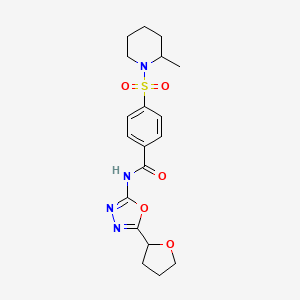
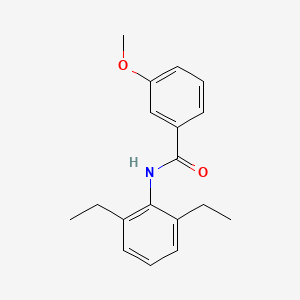
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)
![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)
![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)
